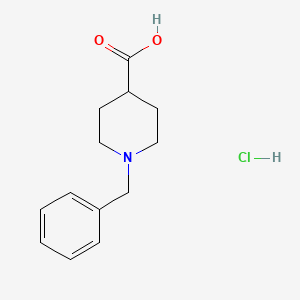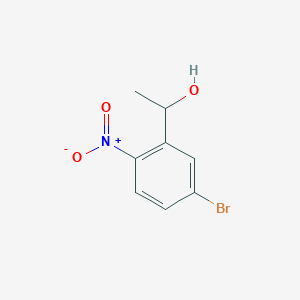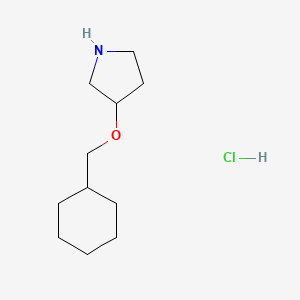![molecular formula C12H18ClNO2 B1521145 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1181458-44-5](/img/structure/B1521145.png)
4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride
Overview
Description
“4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound with the molecular formula C12H17NO2•HCl . It has a molecular weight of 243.73 . This compound is in a solid state and should be stored at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 243.73 and a molecular formula of C12H17NO2•HCl . It should be stored at room temperature .
Scientific Research Applications
4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer agents. It has also been used in the synthesis of compounds with potential applications in the treatment of neurodegenerative diseases. In addition, this compound has been used in the synthesis of compounds with potential applications in the treatment of cancer and inflammation.
Mechanism of Action
The exact mechanism of action of 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound may also act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, the compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. In animal studies, this compound has been shown to reduce inflammation, reduce pain, and improve memory and learning. In addition, the compound has been shown to reduce the production of cholesterol and triglycerides in the liver.
Advantages and Limitations for Lab Experiments
The use of 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively inexpensive and easy to synthesize. In addition, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the compound is not approved for use in humans and its potential toxic effects have not been fully studied. In addition, the compound is not stable in aqueous solutions and must be stored in anhydrous conditions.
Future Directions
Given the potential of 4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride as an intermediate in the synthesis of various pharmaceuticals and its potential therapeutic applications, there are a number of future directions for research. These include further investigations into the biochemical and physiological effects of the compound, as well as studies into its potential toxic effects. In addition, further research into the synthesis of the compound and its potential uses in drug development is needed. Finally, further research into the potential therapeutic applications of the compound, such as its potential use in the treatment of neurodegenerative diseases, cancer, and inflammation, is also needed.
Properties
IUPAC Name |
4-[(2-methylphenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12(14)15;/h2-3,5-6,13H,4,7-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNCLHDNAHMWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)
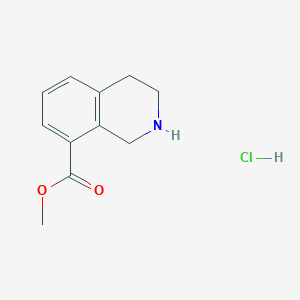
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)

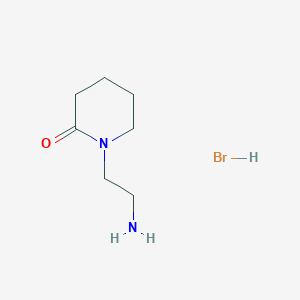


![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
